![molecular formula C9H13NO2 B14477882 N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine CAS No. 72635-72-4](/img/structure/B14477882.png)
N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine is a chemical compound with a molecular mass of 167.094628656 daltons . It belongs to the class of quinomethanes, which are carbocyclic compounds formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine typically involves the reaction of cyclohexa-1,4-dienes with appropriate reagents under controlled conditions. One common method involves the use of B(C6F5)3-catalyzed transfer reactions, which facilitate the formation of the desired compound through hydride abstraction and subsequent release of electrofuge .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely apply.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce hydroxylamine derivatives.
Scientific Research Applications
N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine involves its interaction with molecular targets and pathways. The compound can form ion pairs through hydride abstraction, leading to the release of electrofuge and subsequent reactions. The driving force for these reactions is often the aromatization of the cyclohexa-1,4-diene unit .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine include other quinomethanes, such as:
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(N-methylanilino)methyl]-N’-[1-(6-oxo-1-cyclohexa-2,4-dienylidene)ethyl]-4-triazolecarbohydrazide
- 1-(3,5-dimethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methylamino-3-(3-pyridinyl)thiourea
- 1-(3-bromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino-3-(2-phenylethyl)thiourea .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties
Properties
CAS No. |
72635-72-4 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
N-[[5-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-12-7-9-4-2-3-8(5-9)6-10-11/h3-4,6,11H,2,5,7H2,1H3 |
InChI Key |
WZXUHKIZBJGNSS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CCC=C(C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


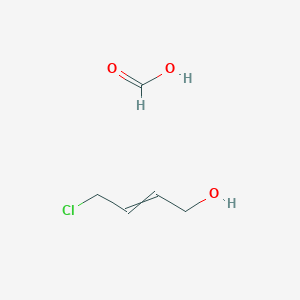
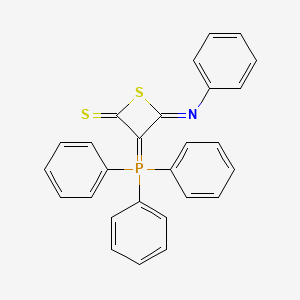
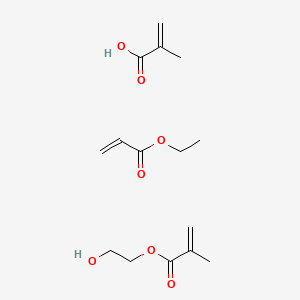

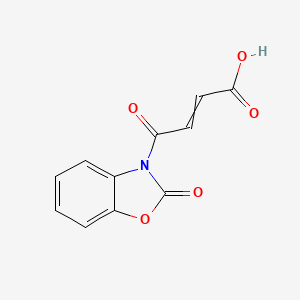
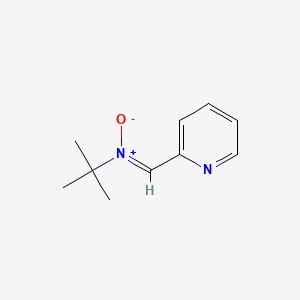

![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)
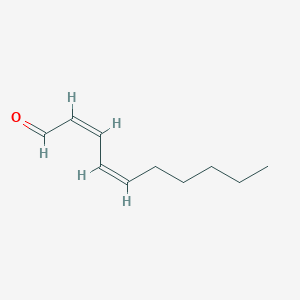

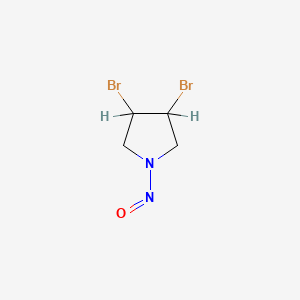

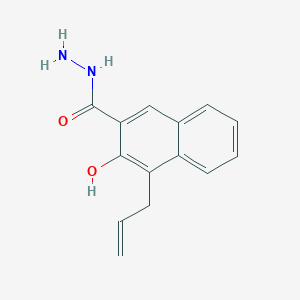
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
